molecular formula C15H18N4O3 B2998586 N'-(2-cyanophenyl)-N-(2-morpholin-4-ylethyl)oxamide CAS No. 898349-86-5

N'-(2-cyanophenyl)-N-(2-morpholin-4-ylethyl)oxamide

Cat. No. B2998586
CAS RN: 898349-86-5
M. Wt: 302.334
InChI Key: SWRUHROTJOIPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-cyanophenyl)-N-(2-morpholin-4-ylethyl)oxamide, also known as BMS-986177, is a small molecule inhibitor that has been developed for the treatment of various diseases. It belongs to the class of compounds known as oxamides and has shown promising results in preclinical studies.

Scientific Research Applications

Antiviral Activity

N1-(2-cyanophenyl)-N2-(2-morpholinoethyl)oxalamide: derivatives have been explored for their antiviral properties. Indole derivatives, which share structural similarities with this compound, have shown inhibitory activity against influenza A and Coxsackie B4 virus . The potential of these compounds to act as antiviral agents can be attributed to their ability to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents.

Anti-inflammatory Activity

The indole nucleus, which is a part of the compound’s structure, is known for its anti-inflammatory effects. This biological activity is significant in the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory drugs .

Anticancer Activity

Compounds containing the indole moiety, similar to N1-(2-cyanophenyl)-N2-(2-morpholinoethyl)oxalamide , have been reported to exhibit anticancer activities. These compounds have been tested for cytotoxicity against various human cell lines, including leukemic, lung, and breast cell lines . The research into these derivatives could pave the way for new cancer therapies.

Anti-HIV Activity

Indole derivatives are also being studied for their potential as anti-HIV agents. The structural complexity and diverse pharmacological activity of these compounds make them suitable candidates for HIV treatment research .

Antioxidant Activity

The antioxidant properties of indole derivatives are of interest due to their ability to neutralize free radicals, which are implicated in various diseases and aging processes. Research into similar compounds could lead to the development of novel antioxidants .

Antimicrobial Activity

The broad-spectrum antimicrobial activity of indole derivatives, including antibacterial and antifungal effects, highlights the potential of N1-(2-cyanophenyl)-N2-(2-morpholinoethyl)oxalamide in the development of new antimicrobial agents .

Antidiabetic Activity

Indole derivatives have shown promise in antidiabetic research, with potential applications in the management and treatment of diabetes. The exploration of N1-(2-cyanophenyl)-N2-(2-morpholinoethyl)oxalamide in this field could contribute to finding new therapeutic options for diabetes .

Antimalarial Activity

The fight against malaria could benefit from the antimalarial activity exhibited by indole derivatives. Research into compounds like N1-(2-cyanophenyl)-N2-(2-morpholinoethyl)oxalamide may lead to the discovery of new antimalarial drugs .

properties

IUPAC Name

N'-(2-cyanophenyl)-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c16-11-12-3-1-2-4-13(12)18-15(21)14(20)17-5-6-19-7-9-22-10-8-19/h1-4H,5-10H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRUHROTJOIPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyanophenyl)-N2-(2-morpholinoethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.